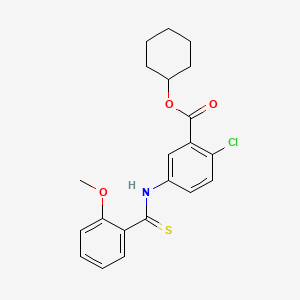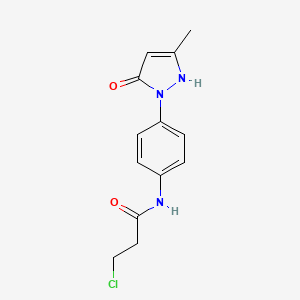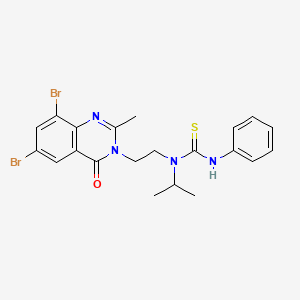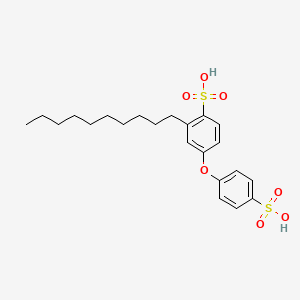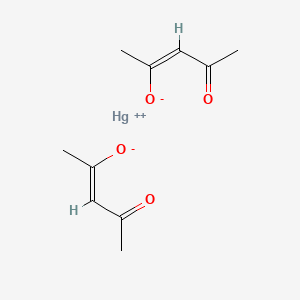
Benzenamine, 4,4'-methylenebis(3,5-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-亚甲基双(3,5-二异丙基)苯胺,也称为4,4'-亚甲基双(3,5-二异丙基)苯胺,是一种有机化合物,分子式为C27H40N2。该化合物以两个通过亚甲基桥连接的苯胺基为特征,每个苯胺基在3和5位被两个异丙基取代。由于其独特的化学性质,它在各种工业应用中普遍使用。
准备方法
合成路线和反应条件
4,4'-亚甲基双(3,5-二异丙基)苯胺的合成通常涉及在酸性或碱性条件下使3,5-二异丙基苯胺与甲醛反应。该反应通过形成连接两个苯胺基的亚甲基桥进行。反应条件,例如温度、pH值和溶剂,可以优化以实现所需产物的高产率和纯度。
工业生产方法
在工业环境中,4,4'-亚甲基双(3,5-二异丙基)苯胺的生产通常在大型反应器中进行,并对反应参数进行精确控制。使用连续流动反应器和先进的纯化技术可确保该化合物的一致质量和高产量。
化学反应分析
反应类型
4,4'-亚甲基双(3,5-二异丙基)苯胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将该化合物转化为相应的胺衍生物。
取代: 亲电取代反应可以在芳环上引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 在受控条件下使用卤素 (Cl2, Br2) 和硝化剂 (HNO3) 等试剂来实现选择性取代。
主要形成的产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 卤代或硝化芳香族化合物。
科学研究应用
4,4'-亚甲基双(3,5-二异丙基)苯胺在科学研究中具有广泛的应用,包括:
化学: 用作合成各种有机化合物和聚合物的先驱。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性以及作为药物开发的基石。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
4,4'-亚甲基双(3,5-二异丙基)苯胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为电子给予体或受体,促进各种氧化还原反应。其独特的结构使其能够与酶和受体相互作用,调节它们的活性并导致特定的生物学效应。
相似化合物的比较
类似的化合物
4,4'-亚甲基双苯胺: 结构相似,但缺少异丙基。
4,4'-亚甲基双(2-甲氧基苯胺): 含有甲氧基而不是异丙基。
4,4'-亚甲基双(2-氟-6-(三氟甲基)苯胺): 含有氟和三氟甲基。
独特性
4,4'-亚甲基双(3,5-二异丙基)苯胺之所以独特,是因为它存在异丙基,这增强了它的空间和电子性质。这些修饰会导致与类似物相比不同的反应性和相互作用,使其在研究和工业中的特定应用中具有价值。
属性
CAS 编号 |
75790-85-1 |
|---|---|
分子式 |
C25H38N2 |
分子量 |
366.6 g/mol |
IUPAC 名称 |
4-[[4-amino-2,6-di(propan-2-yl)phenyl]methyl]-3,5-di(propan-2-yl)aniline |
InChI |
InChI=1S/C25H38N2/c1-14(2)20-9-18(26)10-21(15(3)4)24(20)13-25-22(16(5)6)11-19(27)12-23(25)17(7)8/h9-12,14-17H,13,26-27H2,1-8H3 |
InChI 键 |
VVBKSDWNRJEBKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1CC2=C(C=C(C=C2C(C)C)N)C(C)C)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


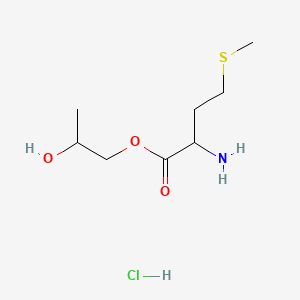

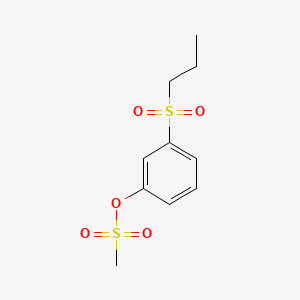
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)


